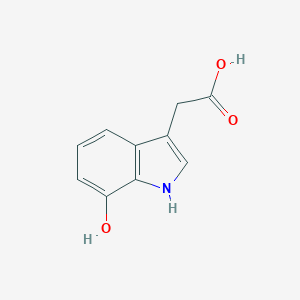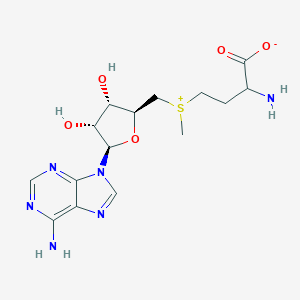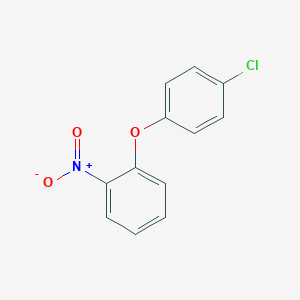
1-(4-Chlorophenoxy)-2-nitrobenzene
概要
説明
1-(4-Chlorophenoxy)-2-nitrobenzene is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the behavior and characteristics of 1-(4-Chlorophenoxy)-2-nitrobenzene.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including etherification, reduction, diazotization, and hydrolysis. For instance, 4-(2,4-Dichlorophenoxy)phenol is synthesized from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions, achieving a total yield of 57.6% . Similarly, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline is synthesized from 2,5-dichloronitrobenzene through oxidation, etherification, reduction, alkylation, and oxidation, with a total yield of 75% . These methods could potentially be adapted for the synthesis of 1-(4-Chlorophenoxy)-2-nitrobenzene.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Chlorophenoxy)-2-nitrobenzene has been studied using techniques such as X-ray diffraction and spectroscopy. For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was confirmed by IR and single-crystal X-ray diffraction studies . The molecular structure of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene was determined by X-ray crystallography, revealing a monoclinic space group and a boat conformation of the benzene ring . These analyses are crucial for understanding the geometric parameters and stability of the molecule.
Chemical Reactions Analysis
The chemical behavior of chloro-nitrobenzene derivatives is diverse. Bacterial strain LW1 can utilize 1-chloro-4-nitrobenzene as a sole source of carbon, nitrogen, and energy, transforming it into various products under different conditions . The oxidation of 4-chloroaniline by chloroperoxidase results in the formation of 4-chloronitrosobenzene, indicating the potential for enzymatic reactions involving chloro-nitrobenzene compounds . Additionally, the GSH conjugation capacity of 4-substituted 1-chloro-2-nitrobenzenes has been studied, revealing insights into the structure-activity relationships and the influence of electronic, steric, and lipophilic properties on reaction kinetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-nitrobenzene derivatives can be deduced from their molecular structure and reactivity. The FT-IR spectrum, hyperpolarizability, HOMO and LUMO analysis, and MEP of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate provide information on the vibrational wavenumbers, charge transfer, and stability of the molecule . The orientational disorder in 4-chloronitrobenzene, as evidenced by single-crystal X-ray diffraction, indicates the presence of significant disorder and thermal motion in the solid state . These properties are essential for understanding the behavior of 1-(4-Chlorophenoxy)-2-nitrobenzene under various conditions.
科学的研究の応用
Microbial Degradation
1-(4-Chlorophenoxy)-2-nitrobenzene, as a derivative of chloronitrobenzene, has been studied for its microbial degradation capabilities. Pseudomonas acidovorans XII, a bacterial strain, can utilize 1-chloro-4-nitrobenzene, a related compound, as a sole carbon, nitrogen, and energy source. This strain demonstrates the potential for bioremediation of environmental pollutants containing similar structures (Shah, 2014).
Detection of Hydrophobic Compounds
Nitrobenzene, a related compound, has been used to enhance the detection of hydrophobic compounds like 4-chlorophenol. By using a carbon nanotube-modified glassy carbon electrode, researchers have developed sensitive methods for detecting these compounds, indicating potential applications in environmental monitoring and quality control (Phanthong & Somasundrum, 2008).
Synthesis of Pharmaceutical Intermediates
The derivatives of nitrobenzene, such as 1-(2-Bromoethoxy)-4-nitrobenzene, play a crucial role in synthesizing pharmaceutical intermediates. For instance, it's used in preparing dofetilide, a medication for treating arrhythmia (Zhai Guang-xin, 2006).
Adsorption Studies
Studies on the adsorption of nitrobenzene and its derivatives on mesoporous carbons have been conducted, which is significant for understanding the removal of pollutants from water and air. These studies assist in designing more effective filtration and purification systems (Marczewski, 2007).
Chemical Reactions and Transformations
1-(4-Chlorophenoxy)-2-nitrobenzene and its derivatives have been the subject of various studies focusing on their reactions and transformations, which are crucial in synthetic chemistry. These studies help in understanding the mechanisms and optimizing conditions for the production of various chemicals (Deng-cai Liu, 2008).
Environmental Impact and Monitoring
The environmental impact of nitrobenzene derivatives, including their presence in the environment due to agricultural and economic activities, has been a focus of research. Studies on detection and monitoring methods are crucial for environmental protection and pollution control (Kingsford Odoom et al., 2018).
将来の方向性
作用機序
Mode of Action
It is suggested that the compound may act in the central nervous system , but the exact mechanism remains unclear.
Pharmacokinetics
Similar compounds such as 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol have been found to absorb well from the oral route and remain stable at ambient temperature and physiological ph .
特性
IUPAC Name |
1-(4-chlorophenoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYVAGCVKWBOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021694 | |
| Record name | p-Chlorophenyl-o-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenoxy)-2-nitrobenzene | |
CAS RN |
39145-47-6 | |
| Record name | 1-(4-Chlorophenoxy)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39145-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenoxy)-2-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039145476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorophenyl-o-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenoxy)-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

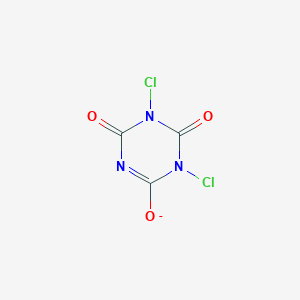

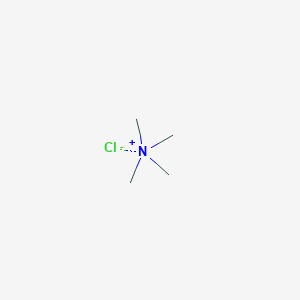
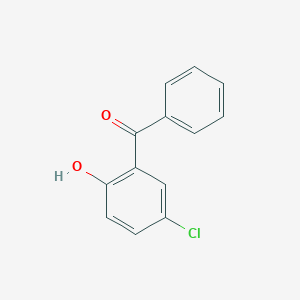
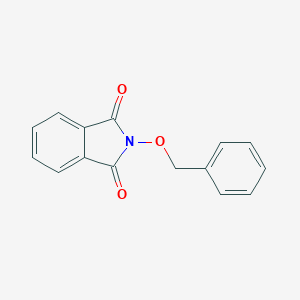
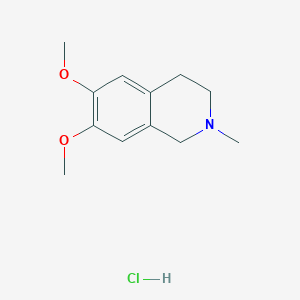
![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)

![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)
